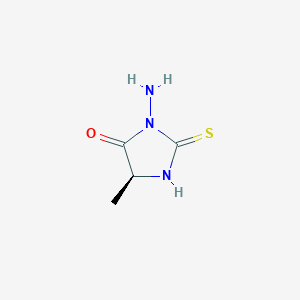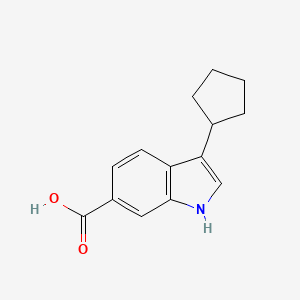![molecular formula C9H12N4 B15197816 2-(2-Aminoethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B15197816.png)
2-(2-Aminoethyl)-1H-benzo[d]imidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethyl)-1H-benzo[d]imidazol-5-amine is a heterocyclic compound containing both nitrogen and carbon atoms within its structure. This compound is part of the imidazole family, which is known for its wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-1H-benzo[d]imidazol-5-amine typically involves the reaction of 2-nitroaniline with ethylenediamine under specific conditions. The process includes reduction of the nitro group to an amine, followed by cyclization to form the imidazole ring . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step, and acidic or basic conditions for the cyclization step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-1H-benzo[d]imidazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
2-(2-Aminoethyl)-1H-benzo[d]imidazol-5-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Another heterocyclic compound with similar biological activities, including antimicrobial and anticancer properties.
Imidazoline Derivatives: These compounds share the imidazole ring structure and exhibit a wide range of pharmacological activities.
Uniqueness
2-(2-Aminoethyl)-1H-benzo[d]imidazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
2-(2-aminoethyl)-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C9H12N4/c10-4-3-9-12-7-2-1-6(11)5-8(7)13-9/h1-2,5H,3-4,10-11H2,(H,12,13) |
InChI Key |
YZHRKAIZJSDSKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (S)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15197745.png)

![{2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl}methanamine](/img/structure/B15197765.png)



![4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B15197793.png)


![Calcium 3-((6-((3,5-dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoate](/img/structure/B15197827.png)

![N-[(dimethylamino)methylene]-N'-(5-iodo-2-pyridinyl)thiourea](/img/structure/B15197841.png)
![6-Methyl-3-(p-tolyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B15197845.png)
